molecular formula C11H11NOS B1337730 [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol CAS No. 850375-06-3

[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol

Cat. No. B1337730
CAS RN: 850375-06-3
M. Wt: 205.28 g/mol
InChI Key: KDZJEQBWBSZOEG-UHFFFAOYSA-N
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Description

“[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol” is a unique chemical compound with the empirical formula C11H11NOS and a molecular weight of 205.28 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string for this compound is Cc1nc(cs1)-c2cccc(CO)c2 . The InChI is 1S/C11H11NOS/c1-8-12-11(7-14-8)10-4-2-3-9(5-10)6-13/h2-5,7,13H,6H2,1H3 .


Physical And Chemical Properties Analysis

This compound has a boiling point of 77.5-79.5°C . It is a solid at room temperature and should be stored at 2-8°C .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives have been recognized for their antimicrobial properties. They are used in the synthesis of compounds like sulfathiazole, which exhibits significant antimicrobial activity . The presence of the thiazole moiety in “[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol” suggests potential for development into antimicrobial agents that could be effective against a variety of bacterial and fungal pathogens.

Anticancer Properties

Some thiazole compounds have shown promising results as anticancer agents. For instance, tiazofurin is a notable thiazole-based drug with anticancer activity . The structural features of “[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol” could be explored for the development of new anticancer drugs, potentially targeting specific cancer cell lines.

Antioxidant Effects

Thiazoles have been studied for their antioxidant properties, which are crucial in combating oxidative stress-related diseases. Research on thiazole derivatives has revealed compounds with potent antioxidant activity, which could be beneficial in designing new therapeutic agents .

Anti-Alzheimer’s Disease

The fight against neurodegenerative diseases like Alzheimer’s has seen the use of thiazole derivatives. Their ability to interact with biological targets relevant to Alzheimer’s disease makes them suitable candidates for drug development in this field .

Antihypertensive Usage

Thiazole derivatives have been utilized in the synthesis of antihypertensive drugs. Their structural diversity allows for the modulation of biological targets involved in blood pressure regulation, indicating a potential application of “[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol” in creating new antihypertensive medications .

Hepatoprotective Activity

The liver-protective effects of thiazole compounds have been documented, with some derivatives showing hepatoprotective activities. This suggests that “[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol” could be investigated for its potential to protect the liver from various toxins and pharmacological insults .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing hands and other exposed areas thoroughly after handling (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

[3-(2-methyl-1,3-thiazol-4-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NOS/c1-8-12-11(7-14-8)10-4-2-3-9(5-10)6-13/h2-5,7,13H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZJEQBWBSZOEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427798
Record name [3-(2-methyl-1,3-thiazol-4-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

850375-06-3
Record name 3-(2-Methyl-4-thiazolyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850375-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(2-methyl-1,3-thiazol-4-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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